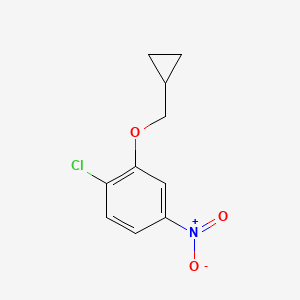

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene

Description

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene (CAS: 1265236-34-7) is a nitroaromatic compound with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 1, a cyclopropylmethoxy group (-O-CH₂-C₃H₅) at position 2, and a nitro group (-NO₂) at position 3. The cyclopropylmethoxy group introduces steric bulk and conformational rigidity due to the strained cyclopropane ring, which may influence its chemical reactivity and biological interactions.

Propriétés

IUPAC Name |

1-chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-9-4-3-8(12(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJYEEVSIREZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737884 | |

| Record name | 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265236-34-7 | |

| Record name | 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Nitration: The nitration of 1-chloro-2-(cyclopropylmethoxy)benzene to introduce the nitro group.

The reaction conditions for these steps often include the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Analyse Des Réactions Chimiques

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the reagents used .

Applications De Recherche Scientifique

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features

Mécanisme D'action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropylmethoxy group may also influence the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers

Several positional isomers of this compound exist, differing in the arrangement of substituents on the benzene ring:

- 1-Chloro-3-(cyclopropylmethoxy)-5-nitrobenzene (CAS: 1369880-58-9): Chlorine at position 1, cyclopropylmethoxy at position 3, and nitro at position 4.

- 2-Chloro-1-(cyclopropylmethoxy)-4-nitrobenzene (CAS: 28583-83-7): Chlorine at position 2 and cyclopropylmethoxy at position 1. The proximity of chlorine and ether groups could enhance electron-withdrawing effects, altering solubility and stability .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Positions |

|---|---|---|---|---|

| 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | 1265236-34-7 | C₁₀H₁₀ClNO₃ | 227.64 | 1-Cl, 2-OCH₂C₃H₅, 4-NO₂ |

| 1-Chloro-3-(cyclopropylmethoxy)-5-nitrobenzene | 1369880-58-9 | C₁₀H₁₀ClNO₃ | 227.64 | 1-Cl, 3-OCH₂C₃H₅, 5-NO₂ |

| 2-Chloro-1-(cyclopropylmethoxy)-4-nitrobenzene | 28583-83-7 | C₁₀H₁₀ClNO₃ | 227.64 | 2-Cl, 1-OCH₂C₃H₅, 4-NO₂ |

Key Findings :

- Positional isomerism significantly impacts electronic and steric properties. For example, the nitro group at position 4 (para to chlorine) in the target compound creates a strong electron-withdrawing effect, whereas its placement at position 5 (meta to chlorine) in the first isomer may reduce resonance stabilization .

- The cyclopropylmethoxy group’s orientation influences lipophilicity, which is critical for membrane permeability in drug design .

Functional Group Variants

Halogen-Substituted Analogs

- 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS: 1400644-63-4): Bromine replaces hydrogen at position 1, increasing molecular weight (C₁₀H₉BrClNO₃, MW: 333.55 g/mol).

- 1-Chloro-2-(chloromethyl)-4-nitrobenzene (CAS: 69422-57-7): Replaces cyclopropylmethoxy with a chloromethyl (-CH₂Cl) group. The absence of the cyclopropane ring reduces steric bulk, while the labile C-Cl bond increases reactivity in nucleophilic substitutions .

Sulfonyl and Allyloxy Derivatives

- 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS: 21081-74-3): The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophiles compared to the target compound’s ether-linked substituent .

- 1-(Allyloxy)-4-chloro-2-nitrobenzene (CAS: 100246-31-9): Allyloxy (-O-CH₂CH=CH₂) introduces unsaturation, enabling Diels-Alder or polymerization reactions. The allyl group’s flexibility may lower melting points relative to the rigid cyclopropylmethoxy analog .

Methyl-Substituted Derivatives

Research Implications and Limitations

- Electronic Effects : Nitro and cyclopropylmethoxy groups create competing electronic influences (electron-withdrawing vs. mildly donating), impacting regioselectivity in further functionalization .

- Data Gaps : Key properties like melting points, solubility, and thermodynamic stability are absent in the evidence, limiting direct comparisons .

Activité Biologique

1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene is a chemical compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and toxicology. Understanding its biological activity is crucial for evaluating its safety and therapeutic potential.

Chemical Structure and Properties

The compound features a chloro group, a nitro group, and a cyclopropylmethoxy substituent, which contribute to its unique chemical properties. The molecular formula is CHClNO, and its CAS number is 1265236-34-7.

The biological activity of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures can influence enzyme activities and receptor interactions, potentially leading to physiological effects such as cytotoxicity or modulation of metabolic pathways .

Antimicrobial Activity

Preliminary studies suggest that 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing significant inhibitory effects. The exact mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Cytotoxicity Studies

Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of MCF-7 and MDA-MB-231 breast cancer cells, with studies indicating that it may enhance the efficacy of established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Combination with Doxorubicin | Synergistic Effect |

|---|---|---|---|

| MCF-7 | 15 | Yes | Significant |

| MDA-MB-231 | 10 | Yes | Highly Significant |

Hematological Effects

Research indicates that exposure to nitro-substituted compounds can lead to hematological changes such as methemoglobinemia and oxidative damage to red blood cells. These findings underscore the importance of evaluating the compound's effects on blood parameters in future studies .

Case Studies

A notable case study involved the administration of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene in a controlled environment where various dosages were tested for toxicity and efficacy against specific pathogens. Results indicated dose-dependent responses, reinforcing the necessity for careful dosage management in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.